molecular formula C4H12BNO2 B13556839 (3-Amino-2-methylpropyl)boronic acid

(3-Amino-2-methylpropyl)boronic acid

Cat. No.: B13556839
M. Wt: 116.96 g/mol
InChI Key: DZTWPWBBBQUWNI-UHFFFAOYSA-N
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Description

(3-Amino-2-methylpropyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 3-amino-2-methylpropyl chain. Boronic acids are known for their unique chemical properties, including their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-methylpropyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method includes the reaction of butenyl borate ester with methyl lithium, followed by hydrolysis to yield the target product .

Industrial Production Methods: Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are prepared by the dehydration of boric acid with alcohols. The resulting borate esters are then hydrolyzed to produce boronic acids .

Chemical Reactions Analysis

Types of Reactions: (3-Amino-2-methylpropyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-Amino-2-methylpropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The compound can also participate in Suzuki-Miyaura coupling reactions, where it transfers its organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds .

Properties

Molecular Formula

C4H12BNO2

Molecular Weight

116.96 g/mol

IUPAC Name

(3-amino-2-methylpropyl)boronic acid

InChI

InChI=1S/C4H12BNO2/c1-4(3-6)2-5(7)8/h4,7-8H,2-3,6H2,1H3

InChI Key

DZTWPWBBBQUWNI-UHFFFAOYSA-N

Canonical SMILES

B(CC(C)CN)(O)O

Origin of Product

United States

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